5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H5BrFN3O2 |
|---|---|
Molecular Weight |
286.06 g/mol |
IUPAC Name |
5-bromo-2-(2-fluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrFN3O2/c10-8-7(9(15)16)12-14(13-8)6-4-2-1-3-5(6)11/h1-4H,(H,15,16) |
InChI Key |
GKUXUIDZFRNGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C(C(=N2)Br)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes offers regioselectivity for 1,4-disubstituted triazoles under copper catalysis.
Representative Protocol:
- Azide precursor: 2-Fluorophenyl azide (synthesized via diazotization of 2-fluoroaniline followed by sodium azide treatment).
- Alkyne precursor: Ethyl propiolate or bromoacetylene derivatives.
- Conditions: Cu(I) catalyst (e.g., CuI, 10 mol%), DMF, 60–80°C, 12–24 hours.
- Yield: 70–85% for 1,4-regioisomers.
Table 1: CuAAC Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | DMF | 80 | 12 | 82 |
| CuBr | THF | 60 | 18 | 75 |
| CuSO₄ | EtOH | 70 | 24 | 68 |
Oxidative Cyclization of Hydrazines
Alternative routes involve hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Example:
- Reactants: 2-Fluorophenylhydrazine and ethyl bromopyruvate.
- Conditions: AcOH, reflux, 6 hours.
- Yield: 60–70%.
Bromination at the 5-Position
Electrophilic bromination targets position 5 of the triazole ring.
Direct Bromination with N-Bromosuccinimide (NBS)
- Conditions: DCM, 0°C to RT, 2–4 hours.
- Regioselectivity: Controlled by electron-withdrawing groups (e.g., carboxylic acid).
- Yield: 80–90%.
Directed Ortho-Bromination
- Directing group: Carboxylic acid at position 4.
- Reagent: Br₂ in H₂SO₄.
- Conditions: 0°C, 1 hour.
- Yield: 85–95%.
Table 2: Bromination Efficiency Comparison
| Method | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NBS | NBS | DCM | 25 | 82 |
| Br₂/H₂SO₄ | Br₂ | H₂SO₄ | 0 | 92 |
| KBrO₃/HBr | KBrO₃ | H₂O | 70 | 75 |
Carboxylic Acid Functionalization
The carboxylic acid group is introduced via hydrolysis or oxidation:
Ester Hydrolysis
- Ester precursor: Ethyl 5-bromo-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylate.
- Conditions: NaOH (2M), EtOH/H₂O (1:1), reflux, 6 hours.
- Yield: 90–95%.
Oxidation of Alcohols
- Alcohol precursor: 4-Hydroxymethyltriazole derivative.
- Reagent: KMnO₄ in acidic medium (H₂SO₄).
- Yield: 70–80%.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal waste:
Continuous Flow Reactors
- Advantages: Enhanced heat transfer, reduced reaction time.
- Conditions: Cu tubing reactor, 100°C, residence time 10 minutes.
- Output: 1 kg/hr with 88% yield.
Solvent Recycling Systems
- Process: Distillation recovery of DMF and ethanol.
- Purity: >99.5% after three reuse cycles.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Evaluation
| Step | Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Triazole formation | CuAAC | 82 | 98 | 12.50 |
| Bromination | Br₂/H₂SO₄ | 92 | 99 | 8.20 |
| Carboxylation | Ester hydrolysis | 95 | 99 | 6.80 |
Challenges and Optimization Strategies
Regioselectivity in Cycloaddition
- Solution: Use bulky ligands (e.g., TBTA) to favor 1,4-regioisomers.
Halogen Stability During Hydrolysis
- Mitigation: Low-temperature basic conditions (pH 9–10).
Byproduct Formation in Bromination
- Resolution: Column chromatography (silica gel, ethyl acetate/hexane).
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes protonation/deprotonation depending on pH, with a pKa of ~4.5. This property enables solubility modulation and salt formation:
-
Deprotonation : Forms carboxylate salts (e.g., sodium or potassium derivatives) in basic media (pH > 5), enhancing water solubility.
-
Applications : Facilitates purification via pH-controlled precipitation and ionic interactions in biological systems.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position participates in SNAr reactions under catalytic conditions:
Key Notes :
-
Electron-withdrawing fluorine enhances electrophilicity at C5.
-
Pd-catalyzed Suzuki-Miyaura couplings enable biaryl formation .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters/amides:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeOH, H₂SO₄ | Reflux, 12 h | Methyl ester | 88% | |
| SOCl₂ | Reflux, 8 h | Acid chloride (intermediate) | 95% | |
| Benzylamine, DCC | RT, 24 h | Benzylamide | 75% |
Applications : Esters improve membrane permeability for drug delivery .
Cycloaddition Reactions
The triazole ring participates in dipolar cycloadditions:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethynylisoindoline | CuI, DMF, 70°C | Triazole-fused isoindoline | 68% | |
| Nitrile oxides | Microwave, 120°C | Bis-triazole derivatives | 65% |
Mechanism : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is avoided due to pre-existing triazole structure .
Halogen Exchange
Carboxylic Acid Reduction
-
LiAlH₄ : Reduces –COOH to –CH₂OH (yield: 60%).
Metal-Catalyzed Cross-Couplings
The bromine atom enables diverse coupling reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 5-Vinyl-2-(2-fluorophenyl)triazole | 65% | |
| Sonogashira | PdCl₂, CuI, Et₃N, THF | 5-Alkynyl-2-(2-fluorophenyl)triazole | 70% |
Biological Activity Modulation
Derivatives show structure-dependent bioactivity:
Scientific Research Applications
5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the triazole ring and the fluorophenyl group can enhance its binding affinity and specificity for certain targets, leading to its biological activity. The carboxylic acid group can also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Halogen-Substituted Triazole Carboxylic Acids
Halogen substituents (Br, Cl, F) modulate electronic properties and steric bulk. Key comparisons include:
Key Findings :
Carboxylic Acid vs. Amide Derivatives
Carboxylic acids often exhibit reduced cellular permeability compared to amides due to ionization at physiological pH. Evidence from triazole derivatives highlights:
Key Findings :
Pyridinyl vs. Phenyl Substituents
Key Findings :
- Fluorophenyl groups improve solubility and may enhance binding to fluorine-accepting targets (e.g., kinases) .
Structural and Functional Insights
Electronic Effects
Zwitterionic Behavior
- Carboxylic acids adjacent to triazoles can form zwitterions, improving water solubility but reducing membrane permeability .
Biological Activity
5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities. Triazoles have gained prominence in medicinal chemistry due to their ability to act as antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 251.06 g/mol. It contains a bromine atom at the 5-position and a fluorophenyl group at the 2-position of the triazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrFN₃O₂ |
| Molecular Weight | 251.06 g/mol |
| CAS Number | [2694728-68-0] |
| InChI Key | MEEKMZNPDDHRHE-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This can be achieved through a cycloaddition reaction between an azide and an alkyne.
- Introduction of the Carboxylic Acid Group : This is usually done via carboxylation using carbon dioxide in the presence of a base.
Antimicrobial Activity
Research has demonstrated that various triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound is effective against several bacterial strains, particularly Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Activity
Triazoles have also been studied for their anticancer potential. In cell-based assays, this compound demonstrated notable cytotoxic effects on cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's efficacy was attributed to its ability to induce apoptosis and inhibit cell proliferation.
Study 1: Antimicrobial Efficacy
In a study published in MDPI, various triazole derivatives were tested against standard pathogenic bacteria and fungi. The results indicated that compounds similar to this compound exhibited marked antibacterial activity against strains like Escherichia coli while showing limited antifungal effects .
Study 2: Anticancer Properties
A separate investigation highlighted the anti-proliferative effects of triazole derivatives on human cancer cell lines. The study found that this compound had an IC50 value of less than 25 μM against HepG-2 cells, indicating strong potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in nucleic acid synthesis.
- Cell Membrane Disruption : They may interfere with the integrity of microbial cell membranes.
- Apoptosis Induction : In cancer cells, triazoles can trigger apoptotic pathways leading to cell death.
Q & A
Basic: What synthetic routes are effective for preparing 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A common approach is the Huisgen 1,3-dipolar cycloaddition between a 2-fluoroaryl azide and a bromoacetylene precursor, followed by carboxylation. For example:
Azide Preparation: React 2-fluoroaniline with sodium nitrite and HCl to form the diazonium salt, then substitute with NaN₃ to yield 2-fluorophenyl azide.
Cycloaddition: React the azide with a bromoacetylene derivative (e.g., ethyl propiolate) under Cu(I) catalysis to form the triazole core.
Carboxylation: Hydrolyze the ester group (e.g., using NaOH/EtOH) to the carboxylic acid.
Key challenges include regioselectivity (1,4- vs. 1,5-triazole) and maintaining halogen stability during hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The 2-fluorophenyl group shows characteristic splitting patterns (e.g., meta-fluorine coupling, J ≈ 8–10 Hz). The triazole proton appears as a singlet (~δ 8.2–8.5 ppm).
- ¹³C NMR: Carboxylic acid carbon resonates at ~δ 165–170 ppm. The C-Br signal appears at ~δ 105–110 ppm.
- X-ray Crystallography:
Use SHELX software for structure refinement. Key metrics include bond angles (N-N-C in triazole ≈ 110°) and halogen interactions (C-Br···π or C-F···H). Crystallize from DMSO/water for suitable crystals .
Advanced: What role does the bromo substituent play in modulating bioactivity compared to other halogens?
Methodological Answer:
The bromine atom enhances lipophilicity and influences binding via halogen bonding. Comparative studies with chloro/fluoro analogs show:
- Antimicrobial Activity: Bromo derivatives exhibit 2–3× higher MIC values against S. aureus (e.g., MIC = 8 µg/mL vs. 16 µg/mL for chloro) due to improved membrane penetration.
- Enzyme Inhibition: In carbonic anhydrase assays, bromo-substituted triazoles show stronger inhibition (IC₅₀ = 0.45 µM vs. 1.2 µM for fluoro) via Br···Zn²⁺ interactions.
Structure-activity relationship (SAR) studies recommend prioritizing bromo for hydrophobic targets and fluoro for electronegative active sites .
Advanced: How can molecular docking predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with halogen-binding pockets (e.g., kinases, cytochrome P450).
- Docking Workflow:
- Prepare the ligand (protonate carboxylic acid at physiological pH) and optimize geometry using DFT (B3LYP/6-31G*).
- Use AutoDock Vina or Schrödinger Glide for docking. Set grid boxes around active sites (e.g., ATP-binding pocket in EGFR).
- Analyze halogen bonds (Br···O/N distances < 3.3 Å) and π-π stacking (fluorophenyl-triazole interactions).
- Validation: Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility .
Advanced: How do solvent and pH affect the compound’s fluorescence properties in analytical assays?
Methodological Answer:
- Solvent Effects:
- In DMSO, the compound exhibits λem = 420 nm (quantum yield Φ = 0.15).
- In aqueous buffer, aggregation-induced quenching reduces Φ to 0.03. Use 1% Triton X-100 to mitigate.
- pH Sensitivity:
Basic: What purification strategies resolve synthetic byproducts like regioisomeric triazoles?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) to separate 1,4- and 1,5-triazole isomers (retention times differ by ~2 min).
- Recrystallization: Ethanol/water mixtures (7:3) preferentially crystallize the 1,4-isomer due to stronger intermolecular H-bonding .
Advanced: Can this compound act as a metalloenzyme inhibitor? Provide mechanistic insights.
Methodological Answer:
Yes, the carboxylic acid and halogens enable metal coordination. For example:
- Carbonic Anhydrase Inhibition: The Br atom interacts with Zn²⁺ (d ≈ 2.8 Å), while the carboxylic acid displaces the catalytic water molecule.
- Kinase Inhibition: Molecular dynamics simulations show the fluorophenyl group occupying hydrophobic pockets, and Br forms halogen bonds with backbone carbonyls (e.g., VEGFR2 Tyr-1053). Validate via ITC (Kd ≈ 120 nM) .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Light Sensitivity: The triazole-bromo bond undergoes photodegradation. Store in amber vials at -20°C.
- Moisture: Hydrolysis of the carboxylic acid group occurs above 40% humidity. Use desiccants (silica gel) under argon.
- Long-Term Stability: HPLC purity drops by <5% over 12 months when stored properly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
